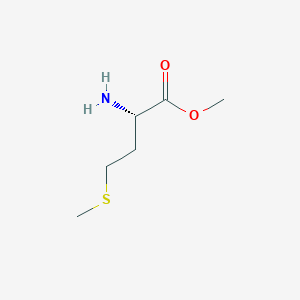

Methioninmethylester

Übersicht

Beschreibung

Methionine methyl ester is a derivative of the essential amino acid methionine. It is characterized by the presence of a methyl ester group attached to the carboxyl end of the methionine molecule. This compound is widely used in various fields, including organic synthesis, medicinal chemistry, and biochemical research, due to its unique properties and reactivity.

Wissenschaftliche Forschungsanwendungen

Methionine methyl ester has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and peptide synthesis.

Biology: Methionine methyl ester is employed in studies related to protein synthesis and metabolism.

Industry: The compound is used in the production of various chemicals and as an additive in animal feed to enhance growth and health.

Wirkmechanismus

Target of Action

Methionine methyl ester primarily targets the methionine cycle , a crucial metabolic pathway . It is involved in the formation of S-adenosyl-methionine (SAM), a universal methyl donor . The compound’s primary targets are therefore the enzymes and substrates involved in this cycle.

Mode of Action

The compound interacts with its targets by participating in methylation reactions . Methionine methyl ester, as a methyl donor, contributes to the methylation of various substrates, influencing gene expression and protein function .

Biochemical Pathways

Methionine methyl ester is involved in the methionine cycle , the transsulfuration pathway , and polyamine biosynthesis . These pathways are interconnected and play a crucial role in cellular functions such as gene expression, redox homeostasis, and cell proliferation . Methionine methyl ester, through its involvement in these pathways, can influence these cellular processes.

Pharmacokinetics

It is known that methionine and its derivatives are primarily excreted through urine . The compound’s ADME properties and their impact on bioavailability need further investigation.

Result of Action

The molecular and cellular effects of methionine methyl ester’s action are primarily related to its role as a methyl donor. Methylation can regulate a wide range of processes, including those responsible for lifespan extension . Additionally, methionine and its derivatives may have antioxidant activity and protect cells from oxidative stress .

Biochemische Analyse

Biochemical Properties

Methionine Methyl Ester participates in a variety of biochemical reactions. It interacts with enzymes such as methionine adenosyltransferase (MAT), which synthesizes S-adenosylmethionine (SAM) from methionine and ATP . SAM, in turn, serves as a universal methyl group donor for various methylation reactions, including DNA methylation, histone modification, and the methylation of proteins and lipids .

Cellular Effects

Methionine Methyl Ester influences various types of cells and cellular processes. It plays a crucial role in protein synthesis as the initiator amino acid . It also impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, methionine metabolism can regulate T helper cell responses through epigenetic reprogramming .

Molecular Mechanism

The molecular mechanism of Methionine Methyl Ester involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, methionine synthase transfers a methyl group from 5-methyltetrahydrofolate to homocysteine, yielding methionine and tetrahydrofolate .

Metabolic Pathways

This cycle serves as a hub for various metabolic pathways, influencing cellular processes ranging from protein synthesis to DNA methylation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methionine methyl ester can be synthesized through the esterification of methionine with methanol in the presence of an acid catalyst. One common method involves the use of trimethylchlorosilane and methanol at room temperature, which provides a convenient and efficient route to obtain methionine methyl ester . The reaction is typically carried out under mild conditions, resulting in good to excellent yields.

Industrial Production Methods: In industrial settings, the production of methionine methyl ester often involves the use of large-scale esterification processes. These processes may utilize various catalysts and solvents to optimize yield and purity. The choice of catalyst and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: Methionine methyl ester undergoes several types of chemical reactions, including:

Oxidation: Methionine methyl ester can be oxidized to form methionine sulfoxide methyl ester.

Reduction: Reduction reactions can convert methionine methyl ester back to methionine.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products:

Oxidation: Methionine sulfoxide methyl ester.

Reduction: Methionine.

Substitution: Various substituted methionine derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Methionine methyl ester can be compared with other similar compounds such as:

Methionine: The parent amino acid, which lacks the ester group.

Methionine Hydroxy Analogues: These compounds have a hydroxyl group instead of the ester group and are used as dietary supplements.

Methionine Sulfoxide: An oxidized form of methionine with distinct antioxidant properties.

Uniqueness: Methionine methyl ester is unique due to its ester group, which imparts different reactivity and solubility properties compared to methionine and its analogues. This makes it a valuable intermediate in organic synthesis and a useful tool in biochemical research.

Eigenschaften

IUPAC Name |

methyl (2S)-2-amino-4-methylsulfanylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c1-9-6(8)5(7)3-4-10-2/h5H,3-4,7H2,1-2H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIHPNZDZCOEZEN-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90908324 | |

| Record name | Methyl methioninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90908324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10332-17-9, 2491-18-1 | |

| Record name | (+)-L-Methionine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10332-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methionine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010332179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl methioninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90908324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl methionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.643 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl L-methionate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHIONINE METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BN630929UL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

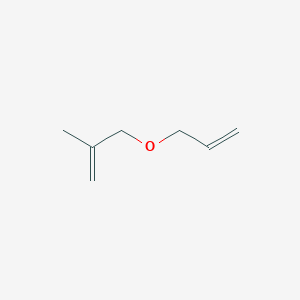

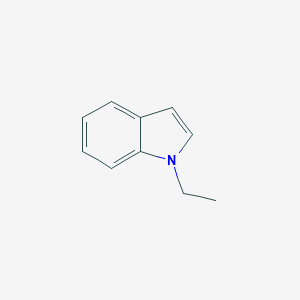

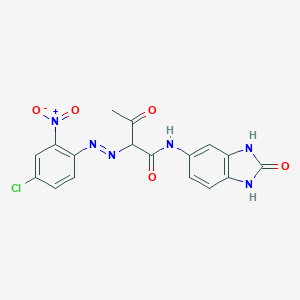

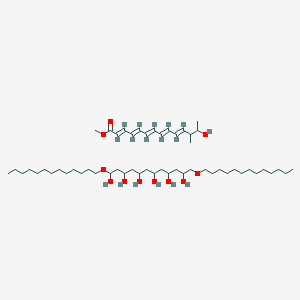

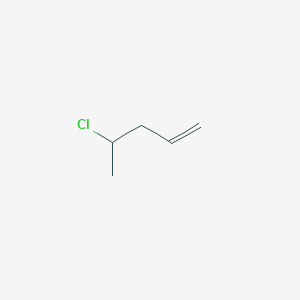

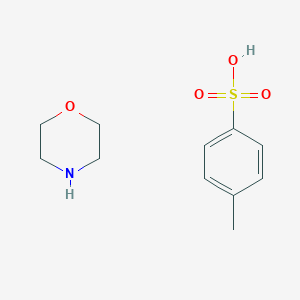

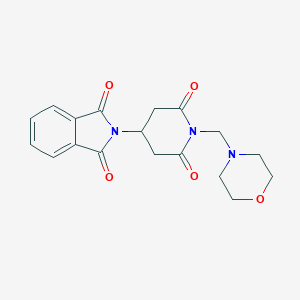

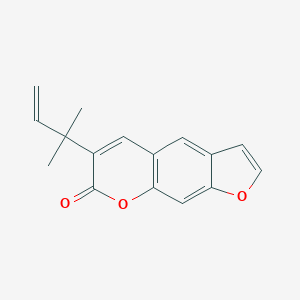

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of methionine methyl ester?

A1: Methionine methyl ester has a molecular formula of C6H13NO2S and a molecular weight of 163.24 g/mol.

Q2: Is there any spectroscopic data available for methionine methyl ester?

A2: Yes, researchers have characterized methionine methyl ester using various spectroscopic techniques, including infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy. []

Q3: What is the stability of methionine methyl ester under various conditions?

A3: Methionine methyl ester hydrochloride's stability can be affected by temperature. In a study examining the chlorinolysis of methionine derivatives, researchers observed that the reaction with chlorine did not proceed under the same conditions as other derivatives when using the sulfone derivative of methionine. []

Q4: What is the solubility of methionine methyl ester in different solvents?

A4: The solubility of methionine methyl ester can vary depending on the solvent and whether it is in its free base or hydrochloride salt form. For instance, the hydrochloride salt is soluble in water, while the free base exhibits better solubility in organic solvents. [, ]

Q5: How does methionine methyl ester interact with lysosomes?

A5: Methionine methyl ester is known to induce lysosomal disruption. Research shows that treating cultured cells with 20 mmol/L of methionine methyl ester for 45 minutes effectively lyses lysosomes. [, ] This property has been utilized for the isolation of lysosomal membranes.

Q6: Does methionine methyl ester affect protein degradation?

A6: Yes, studies show that methionine methyl ester can inhibit protein degradation, likely due to its interaction with lysosomes. For example, perfusion of rat hearts with a buffer containing 10 mM methionine methyl ester for 20 minutes decreased the rate of proteolysis. [] This effect was found to be reversible upon removal of the compound.

Q7: Are there any specific transporters for methionine methyl ester in bacterial cells?

A7: While specific transporters for methionine methyl ester have not been identified, research suggests that L-methionine and its non-sulfur analog, L-norleucine, can partially block the transport of N-acetylneuraminic acid in Escherichia coli K-235. [] This observation hints at potential interactions with amino acid transport systems.

Q8: What are the applications of methionine methyl ester in organic synthesis?

A8: Methionine methyl ester serves as a versatile building block in organic synthesis. For example, it is used as a starting material for the synthesis of N-(benzyloxycarbonyl)-L-vinylglycine methyl ester, a key intermediate in the preparation of various pharmaceuticals and bioactive compounds. [, ]

Q9: Can methionine methyl ester be used in the synthesis of peptides?

A9: Yes, methionine methyl ester can be used in peptide synthesis. One study demonstrated its incorporation into a peptic partial hydrolyzate from faba bean protein isolate through a plastein reaction using thermitase. [, ] The researchers found that the incorporation of methionine occurred stereospecifically.

Q10: Can methionine methyl ester form complexes with metal ions?

A10: Yes, methionine methyl ester can act as a ligand and form coordination complexes with various metal ions. Studies have investigated its interactions with diorganotin(IV) compounds like dimethyltin(IV), dibutyltin(IV), and diphenyltin(IV). [] The stability constants of these complexes were determined, and researchers analyzed the displacement of coordinated methionine methyl ester by DNA constituents.

Q11: What is the role of methionine methyl ester in metal-catalyzed reactions?

A11: Methionine methyl ester, when complexed with metal ions, can influence the rate of chemical reactions. For example, researchers studied the kinetics of base hydrolysis of α-amino acid esters in the presence of [Cu-Me4en]2+ complex (where Me4en is N,N,N′,N′-tetramethylethylenediamine) and found that the presence of this complex influenced the reaction rate. [] Similar studies investigated the catalytic activity of palladium(II) complexes with methionine methyl ester in the hydrolysis of amino acid esters. [, ]

Q12: Does methionine methyl ester possess any inherent pharmacological activity?

A12: While methionine methyl ester itself might not exhibit direct pharmacological effects, derivatives and analogs have been explored for their potential therapeutic applications. For instance, a conjugate of penta-O-acetylglycyrrhizic acid with methionine methyl ester demonstrated promising anti-inflammatory and anti-ulcer activities in animal models. []

Q13: Has methionine methyl ester been investigated in the context of cancer research?

A13: Gold(III) acyclic carbene complexes incorporating methionine methyl ester as part of the ligand system have shown potential as anticancer agents. These complexes demonstrated anti-proliferative effects against human adenoma-type lung cancer cells. Furthermore, compared to cisplatin, these complexes exhibited improved selectivity for MCF-7 breast cancer cells over healthy fibroblasts. []

Q14: Are there any other notable biological applications of methionine methyl ester?

A14: Methionine methyl ester has been explored in the development of inhibitors for specific enzymes. For instance, researchers synthesized amino acid derived azolides, including one derived from L-methionine methyl ester, that function as irreversible inhibitors of porcine pancreatic elastase and human leukocyte elastase. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bis[2-(p-chlorophenoxy)-2-methylpropionic acid]propylene ester](/img/structure/B78088.png)